molecular formula C16H26N2O2 B15164351 2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol CAS No. 189032-81-3

2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol

Cat. No.: B15164351
CAS No.: 189032-81-3
M. Wt: 278.39 g/mol
InChI Key: SJUDFQFELSNMIC-UHFFFAOYSA-N
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Description

2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol is a complex organic compound that features a phenol group substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol typically involves the reaction of a phenol derivative with a piperazine compound. One common method involves the alkylation of 2-methyl-5-(propan-2-yl)phenol with 2-chloroethyl piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the piperazine ring or other functional groups.

    Substitution: The phenol and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol or piperazine moieties.

Scientific Research Applications

2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The phenol group may also participate in hydrogen bonding or other interactions that influence the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

CAS No.

189032-81-3

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

2-methyl-4-(2-piperazin-1-ylethoxy)-5-propan-2-ylphenol

InChI

InChI=1S/C16H26N2O2/c1-12(2)14-11-15(19)13(3)10-16(14)20-9-8-18-6-4-17-5-7-18/h10-12,17,19H,4-9H2,1-3H3

InChI Key

SJUDFQFELSNMIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCN2CCNCC2

Origin of Product

United States

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